molecular formula C15H11FN2O2 B12870350 1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 920978-90-1

1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B12870350
CAS No.: 920978-90-1
M. Wt: 270.26 g/mol
InChI Key: GKALCFDPSCRMRU-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-b]pyridine under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules .

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to the active site of FGFRs, the compound can block the signaling pathways involved in tumor growth and progression.

Comparison with Similar Compounds

1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective FGFR inhibitor, which distinguishes it from other related compounds.

Properties

CAS No.

920978-90-1

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C15H11FN2O2/c16-12-5-1-3-10(7-12)9-18-13(15(19)20)8-11-4-2-6-17-14(11)18/h1-8H,9H2,(H,19,20)

InChI Key

GKALCFDPSCRMRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CC3=C2N=CC=C3)C(=O)O

Origin of Product

United States

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